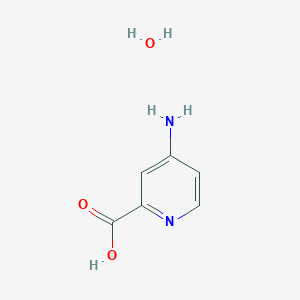![molecular formula C10H13BrClN3 B1378578 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride CAS No. 1461706-94-4](/img/structure/B1378578.png)
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride
Descripción general
Descripción
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methyl group on the imidazo[1,2-a]pyridine ring enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride typically involves the following steps:
-
Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone, followed by cyclization. For instance, 2-aminopyridine can react with 2-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyridine core .
-
Bromination: : The imidazo[1,2-a]pyridine core can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetonitrile .
-
Alkylation: : The brominated imidazo[1,2-a]pyridine can then be alkylated with an appropriate alkyl halide, such as bromoethane, in the presence of a base like potassium carbonate .
-
Formation of Hydrochloride Salt: : Finally, the free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The bromine atom on the imidazo[1,2-a]pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols .
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids. Reduction reactions can also be performed to modify the imidazo[1,2-a]pyridine ring or the ethylamine side chain .
-
Cyclization Reactions: : The compound can participate in further cyclization reactions to form more complex fused ring systems, which can be useful in drug design .
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like chloroform or acetonitrile.
Alkylation: Alkyl halides in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Imidazo[1,2-a]pyridines: Products where the bromine atom is replaced by other functional groups.
Oxidized Derivatives: Products with oxidized methyl groups, such as alcohols or carboxylic acids.
Reduced Derivatives: Products with reduced imidazo[1,2-a]pyridine rings or ethylamine side chains.
Aplicaciones Científicas De Investigación
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride has several applications in scientific research:
-
Medicinal Chemistry: : It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents .
-
Biological Studies: : The compound is used in studies to understand the biological activity of imidazo[1,2-a]pyridine derivatives, including their interactions with biological targets such as enzymes and receptors .
-
Chemical Biology: : It serves as a probe in chemical biology to study cellular processes and pathways, particularly those involving signal transduction and gene expression .
-
Material Science: : The compound is also explored for its potential use in material science, particularly in the development of organic semiconductors and light-emitting materials .
Mecanismo De Acción
The mechanism of action of 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the imidazo[1,2-a]pyridine ring enhance its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom and has different biological activity and reactivity.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with the bromine atom at a different position, leading to different chemical and biological properties.
2-Aminoimidazo[1,2-a]pyridine: Contains an amino group instead of an ethylamine side chain, resulting in different reactivity and applications.
Uniqueness
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel pharmacologically active molecules and in the study of imidazo[1,2-a]pyridine derivatives .
Propiedades
IUPAC Name |
2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3.ClH/c1-7-4-8(11)5-14-6-9(2-3-12)13-10(7)14;/h4-6H,2-3,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEDFEGFPUMWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)CCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1378496.png)
![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)




![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)




![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)


